3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that features a triazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions.
Amine Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key considerations include the choice of solvents, catalysts, and temperature control to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole and thiophene derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its derivatives are being explored as potential treatments for various diseases, including cancer, infectious diseases, and neurological disorders. The compound’s ability to modulate biological pathways makes it a promising candidate for further development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its derivatives are also explored for their potential use in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with enzymes involved in cell division can result in anticancer activity, while its binding to microbial enzymes can lead to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole itself and its various substituted derivatives share structural similarities with 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine.
Thiophene Derivatives: Compounds like thiophene-2-amine and its substituted derivatives also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is the combination of the triazole and thiophene rings, which imparts unique chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and provides a versatile scaffold for the development of new compounds with enhanced activity and specificity.
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
3-(2,5-dimethyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-10-8(12(2)11-5)6-3-4-13-7(6)9/h3-4H,9H2,1-2H3 |
InChI Key |
KLANCWLVKTYMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=C(SC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.